molecular formula C20H24N2O2 B13375936 N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide

N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide

Katalognummer: B13375936
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: NWDMPZVGSCXITR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide is a synthetic organic compound that features a pyridine ring substituted with a benzyloxy group and a cyclopentylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Benzyloxy Pyridine Intermediate: The initial step involves the nucleophilic substitution reaction of 3-hydroxy-2-pyridine with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)-2-pyridine.

    Cyclopentylpropanamide Formation: The next step involves the reaction of 3-(benzyloxy)-2-pyridine with cyclopentylpropanoyl chloride in the presence of a base like triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are commonly used.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the pyridine ring.

Wissenschaftliche Forschungsanwendungen

N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used to study the interactions of pyridine derivatives with biological targets, such as enzymes or receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the cyclopentylpropanamide moiety can modulate its pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-[3-(benzyloxy)-2-pyridinyl]-4-nitrobenzamide: Similar structure but with a nitro group, which can alter its reactivity and biological activity.

    3-(benzyloxy)pyridin-2-amine: Lacks the cyclopentylpropanamide moiety, which can affect its pharmacokinetic properties.

Uniqueness

N-[3-(benzyloxy)-2-pyridinyl]-3-cyclopentylpropanamide is unique due to the combination of the benzyloxy group and the cyclopentylpropanamide moiety, which can provide a balance of reactivity and stability, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C20H24N2O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

3-cyclopentyl-N-(3-phenylmethoxypyridin-2-yl)propanamide

InChI

InChI=1S/C20H24N2O2/c23-19(13-12-16-7-4-5-8-16)22-20-18(11-6-14-21-20)24-15-17-9-2-1-3-10-17/h1-3,6,9-11,14,16H,4-5,7-8,12-13,15H2,(H,21,22,23)

InChI-Schlüssel

NWDMPZVGSCXITR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CCC(=O)NC2=C(C=CC=N2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.